3-(4-Methylpiperazine-1-carbonyl)benzonitrile
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Overview
Description
3-(4-Methylpiperazine-1-carbonyl)benzonitrile, also known as BMPCB, is a compound with potential applications in various fields of research and industry. It has the molecular formula C13H15N3O and a molecular weight of 229.28 g/mol .
Physical And Chemical Properties Analysis
This compound is a solid compound . Its empirical formula is C13H15N3O . More detailed physical and chemical properties like melting point, boiling point, solubility, etc., were not found in the search results.Scientific Research Applications
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines, including 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile, were synthesized as ligands for the histamine H4 receptor (H4R). This compound demonstrated potent in vitro activity and was active as an anti-inflammatory agent in animal models, also showing antinociceptive activity in a pain model. This highlights the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Triazene Derivatives Synthesis
Triazene derivatives of (1,x)-diazacycloalkanes, including 1,4-di-[2-aryl-1-diazenyl]-2-methylpiperazines, were synthesized by reacting 2-methylpiperazine with diazonium salts. These compounds displayed complex NMR spectra due to diastereotopic protons in the methylene groups of the piperazine ring, indicating the presence of chiral centers (Little et al., 2010).
Antimycobacterial Agents
A strategy to synthesize 4/6-(4-(4-methylpiperazin-1-yl)-6-(4-(4-oxo-2-phenylthiazolidin-3-yl)phenyl)-1,3,5-triazin-2-yloxy)benzonitriles/nicotinonitriles was developed. These compounds showed profound in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with low toxicity towards mammalian cells, suggesting potential as lead compounds in fighting M. tuberculosis (Patel et al., 2014).
HCV Inhibitors
The compound 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile and its derivatives were studied as inhibitors of Hepatitis C Virus (HCV). One of the derivatives, L0909, showed significant antiviral activity against HCV and could block HCV replication by acting on the HCV entry stage. This compound was also sensitive to clinical resistant HCV mutants and demonstrated synergistic effects with clinical drugs (Jiang et al., 2020).
Corrosion Inhibition Studies
Benzonitrile derivatives, including 4-(isopentylamino)-3-nitrobenzonitrile, were synthesized and evaluated as corrosion inhibitors for mild steel in an acidic environment. These compounds showed excellent corrosion inhibition properties, with one derivative demonstrating superior performance. Their adsorption on mild steel surface obeyed Langmuir's adsorption isotherm (Chaouiki et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(4-methylpiperazine-1-carbonyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-15-5-7-16(8-6-15)13(17)12-4-2-3-11(9-12)10-14/h2-4,9H,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCKMCYBZPGTQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640756 |
Source
|
Record name | 3-(4-Methylpiperazine-1-carbonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1016743-09-1 |
Source
|
Record name | 3-[(4-Methyl-1-piperazinyl)carbonyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1016743-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Methylpiperazine-1-carbonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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